molecular formula C17H21N3O4 B5632227 1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5632227
M. Wt: 331.4 g/mol
InChI Key: QKJQXLZOBIOYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as PD-404182, this compound belongs to the class of spirocyclic γ-lactams and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of PD-404182 involves the inhibition of the target enzymes by binding to their active sites. This leads to the prevention of the breakdown of neurotransmitters, which in turn results in increased levels of neurotransmitters in the synaptic cleft. This has been shown to enhance neurotransmission and improve cognitive function in animal models.
Biochemical and Physiological Effects:
PD-404182 has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory retention, and reduce oxidative stress in animal models. Additionally, it has been found to exhibit anti-inflammatory and neuroprotective effects, which could potentially make it a useful therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of PD-404182 is its potent inhibitory activity against a range of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of PD-404182 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on PD-404182. One area of interest is its potential therapeutic applications for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of PD-404182 and to identify any potential side effects or toxicity concerns. Finally, there is also potential for the development of new analogs of PD-404182 with improved pharmacological properties.

Synthesis Methods

The synthesis of PD-404182 involves the reaction of 3-pyridinylacetic acid with 1-methyl-2-oxo-1,2,3,4-tetrahydroisoquinoline-8-carbaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then treated with sodium hydride and 1,8-diazaspiro[4.5]decane-7-carboxylic acid to yield PD-404182.

Scientific Research Applications

PD-404182 has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes play important roles in various physiological processes, including neurotransmission, and their dysregulation has been implicated in the pathogenesis of several neurological disorders.

properties

IUPAC Name

1-methyl-2-oxo-8-(2-pyridin-3-ylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-19-14(21)10-13(16(23)24)17(19)4-7-20(8-5-17)15(22)9-12-3-2-6-18-11-12/h2-3,6,11,13H,4-5,7-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJQXLZOBIOYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)C(=O)CC3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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